molecular formula C9H19N3O2S B13491857 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine

1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine

Katalognummer: B13491857
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: KBVDFJLSIBZHEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine is a chemical compound with the molecular formula C9H19N3O2S and a molecular weight of 233.33 g/mol It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties

Analyse Chemischer Reaktionen

1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Wirkmechanismus

The mechanism of action of 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H19N3O2S

Molekulargewicht

233.33 g/mol

IUPAC-Name

1-(1-ethylsulfonylazetidin-3-yl)piperazine

InChI

InChI=1S/C9H19N3O2S/c1-2-15(13,14)12-7-9(8-12)11-5-3-10-4-6-11/h9-10H,2-8H2,1H3

InChI-Schlüssel

KBVDFJLSIBZHEE-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)N1CC(C1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.